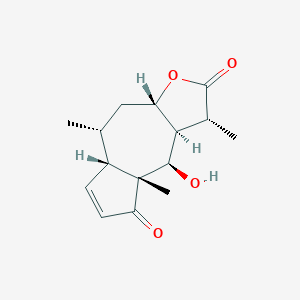
Desacetyl-1-isotenulin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desacetyl-1-isotenulin is a natural compound that has been found to have potential therapeutic applications in various areas of scientific research. It is a sesquiterpene lactone that is derived from plants such as Inula britannica and Inula japonica. This compound has been shown to possess several biological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects.
作用机制
The mechanism of action of desacetyl-1-isotenulin is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
生化和生理效应
Desacetyl-1-isotenulin has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-microbial effects against a variety of bacteria and fungi.
实验室实验的优点和局限性
Desacetyl-1-isotenulin has several advantages for lab experiments. It is a natural compound that is readily available from plant sources, which makes it easy to obtain. It also possesses several biological properties, which makes it a versatile compound that can be used in a variety of experiments. However, there are also limitations to its use. For example, it may be difficult to obtain pure samples of the compound, which could affect the reproducibility of experiments. In addition, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on desacetyl-1-isotenulin. One area of research could focus on its potential as a treatment for inflammatory diseases such as arthritis and asthma. Another area of research could focus on its anti-tumor effects and its potential as a cancer treatment. In addition, further research could be done to elucidate its mechanism of action and to identify its molecular targets. Finally, research could be done to develop new synthetic analogues of desacetyl-1-isotenulin with improved biological properties.
Conclusion
Desacetyl-1-isotenulin is a natural compound that has several potential therapeutic applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
合成方法
Desacetyl-1-isotenulin can be synthesized from the plant Inula britannica. The dried roots of the plant are extracted with methanol, and the extract is then partitioned with ethyl acetate. The ethyl acetate fraction is then subjected to column chromatography, and the resulting compound is purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
科学研究应用
Desacetyl-1-isotenulin has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been found to have anti-tumor effects, making it a potential treatment for cancer. In addition, desacetyl-1-isotenulin has been shown to have anti-microbial effects, which could make it useful in the development of new antibiotics.
属性
CAS 编号 |
10257-13-3 |
|---|---|
产品名称 |
Desacetyl-1-isotenulin |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
(1R,3aS,5R,5aS,8aR,9R,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8-,9-,10+,12-,13-,15+/m1/s1 |
InChI 键 |
ICKWITMQEROMDG-QNYKULNCSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]([C@H](C(=O)O2)C)[C@H]([C@]3([C@@H]1C=CC3=O)C)O |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
规范 SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O |
同义词 |
desacetyl-1-epiisotenulin desacetyl-1-isotenulin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



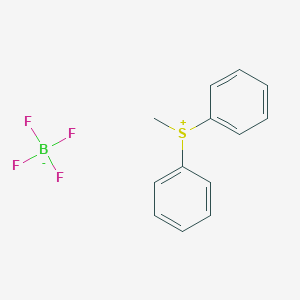
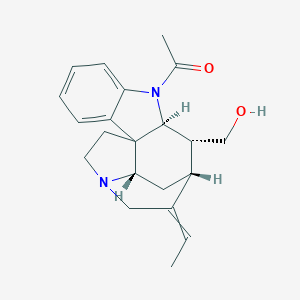
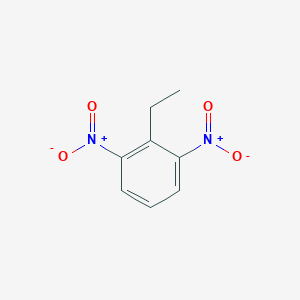
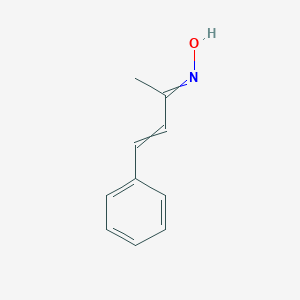
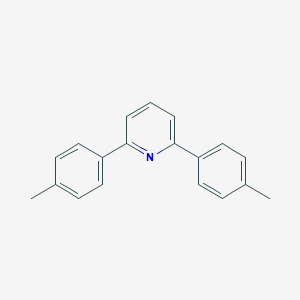
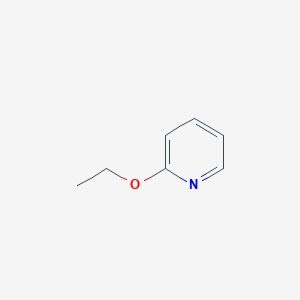
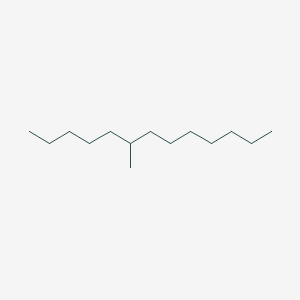
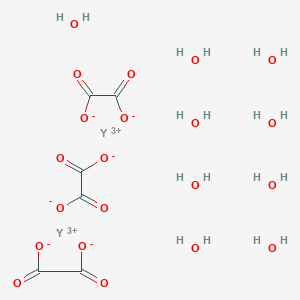
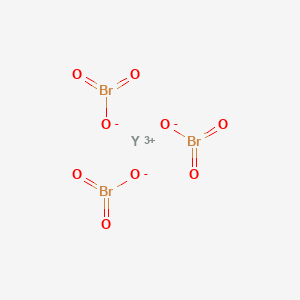
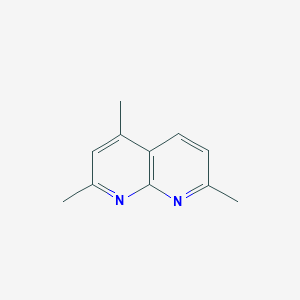
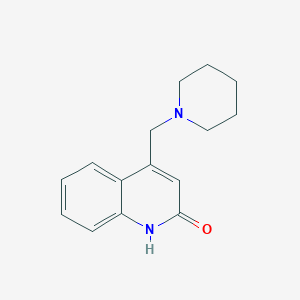
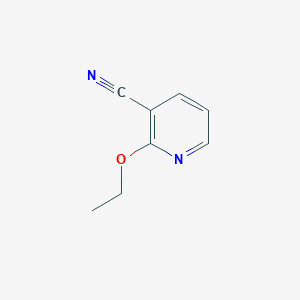
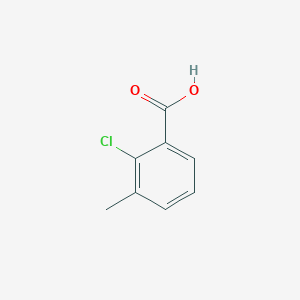
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)